STD1T

Übersicht

Beschreibung

STD1T: ist ein selektiver und potenter Inhibitor des Enzyms Ubiquitin-spezifische Protease 2a. Diese Verbindung hat ein potenzielles Antitumor-Aktivität gezeigt, indem sie die Spiegel des Zellzyklus-Proteins D1 in Darm- und Brustkrebszellen reduziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von STD1T folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann mithilfe von Techniken wie Kristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: STD1T durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene oder Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle der Ubiquitin-spezifischen Protease 2a in verschiedenen biochemischen Stoffwechselwegen zu untersuchen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Regulation des Proteinabbaus und seine Auswirkungen auf zelluläre Prozesse zu untersuchen .

Medizin: this compound hat aufgrund seiner Fähigkeit, die Ubiquitin-spezifische Protease 2a zu hemmen und den Spiegel des Zellzyklus-Proteins D1 zu reduzieren, potenzielle therapeutische Anwendungen in der Krebsbehandlung .

Industrie: Im Industriesektor wird this compound bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf die Ubiquitin-spezifische Protease 2a abzielen .

Wirkmechanismus

Molekulare Ziele und Stoffwechselwege: this compound übt seine Wirkungen aus, indem es selektiv das Enzym Ubiquitin-spezifische Protease 2a hemmt. Diese Hemmung führt zur Anhäufung von ubiquitinierten Proteinen, die dann durch das Proteasom abgebaut werden. Dieser Prozess reduziert letztendlich den Spiegel des Zellzyklus-Proteins D1, was zu einem Zellzyklus-Arrest und Apoptose in Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

- Targeting Malignancies : Research indicates that USP2a is overexpressed in several cancer types, including breast and prostate cancers. Inhibition of USP2a by STD1T has been shown to reduce cyclin D1 levels, thereby inhibiting tumor cell proliferation .

- Case Study : A study on cisplatin-resistant non-small cell lung cancer (NSCLC) demonstrated that compounds targeting USP2a could enhance the efficacy of existing chemotherapy treatments. This compound's ability to selectively inhibit USP2a at an IC50 value of 3.3 µM positions it as a promising candidate for combination therapies .

Neurodegenerative Diseases

- Potential Neuroprotective Effects : Inhibitors like this compound may also have implications in neurodegenerative diseases where protein homeostasis is disrupted. By promoting the degradation of misfolded proteins via USP2a inhibition, this compound could contribute to neuroprotection .

Data Table: Summary of this compound Applications

Breast Cancer Study

A recent investigation into breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cyclin D1 levels. This led to G1 phase arrest in the cell cycle, suggesting a therapeutic potential for managing breast cancer progression.

Prostate Cancer Research

In prostate cancer models, the application of this compound showed promise in reducing tumor growth through its selective inhibition of USP2a. The study highlighted the importance of targeting specific deubiquitinases in cancer therapy.

Wirkmechanismus

Molecular Targets and Pathways: STD1T exerts its effects by selectively inhibiting the enzyme ubiquitin-specific protease 2a. This inhibition leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. This process ultimately reduces the levels of cell cycle protein D1, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

FT827: Ein kovalenter Inhibitor der Ubiquitin-spezifischen Protease 7.

USP15-IN-1: Ein potenter Inhibitor der Ubiquitin-spezifischen Protease 15.

DUB-IN-1: Ein aktiver Inhibitor der Ubiquitin-spezifischen Protease 8.

Einzigartigkeit: STD1T ist einzigartig in seiner selektiven Hemmung der Ubiquitin-spezifischen Protease 2a, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieses Enzyms in verschiedenen biologischen Prozessen und seinem Potenzial als therapeutisches Ziel macht .

Biologische Aktivität

STD1T is a compound that has garnered attention due to its potential biological activity, particularly as a deubiquitinating enzyme (DUB) inhibitor. DUBs play critical roles in various cellular processes by regulating protein stability and signaling pathways, making them significant targets in cancer therapy and other diseases.

This compound has been identified as an inhibitor of the deubiquitinating enzyme USP2, with an IC50 value of 3.3 μM. This inhibition leads to the degradation of cyclin D1, which is crucial for cell cycle progression. The compound's mechanism highlights its potential role in modulating cell proliferation and apoptosis through the regulation of ubiquitination dynamics .

Case Studies and Research Findings

Recent studies have explored the implications of this compound in various biological contexts:

-

Cancer Therapeutics :

- In hepatocellular carcinoma (HCC), DUBs like USP1 have been implicated in promoting cell proliferation and migration. By inhibiting USP2, this compound may indirectly affect these pathways, providing a basis for further investigation into its role in HCC treatment .

- A study indicated that inhibiting DUBs could overcome resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). This suggests that compounds like this compound could be used in combination therapies to enhance treatment efficacy .

- Cellular Signaling :

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of USP2 | Decreased cyclin D1 levels | Induces apoptosis and inhibits proliferation |

| Impact on HCC | Potential reduction in tumor growth | Modulation of cell signaling pathways |

| Enhancement of TGF-β signaling | Promotes EMT and migration | Regulation via deubiquitination processes |

Eigenschaften

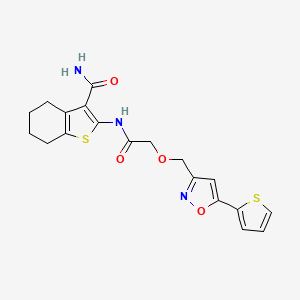

IUPAC Name |

2-[[2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPUXFKWYPJDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.